Zirconate(2-), bis(carbonato(2-)-kappaO)dihydroxy-, diammonium, (T-4)-
Description
Zirconate(2-), bis(carbonato(2-)-κO)dihydroxy-, diammonium, (T-4)- (CAS No. 68309-95-5), commonly termed Ammonium Zirconium Carbonate (AZC), is an inorganic coordination compound with the formula C₂H₂O₈Zr·2H₄N . Its structure comprises a central zirconium(IV) ion coordinated by two carbonate ligands (κO-bonded), two hydroxyl groups, and two ammonium counterions, adopting a tetrahedral (T-4) geometry . AZC is commercially available as a clear alkaline solution stabilized by hydroxylated zirconium polymers, notable for being formaldehyde-free, which enhances its safety profile in industrial applications .
Properties
CAS No. |
68309-95-5 |
|---|---|
Molecular Formula |
C2H6NO8Zr- |
Molecular Weight |
263.30 g/mol |
IUPAC Name |
azanium;zirconium(4+);dicarbonate;dihydroxide |
InChI |
InChI=1S/2CH2O3.H3N.2H2O.Zr/c2*2-1(3)4;;;;/h2*(H2,2,3,4);1H3;2*1H2;/q;;;;;+4/p-5 |
InChI Key |
WMWGENDUKCKKFU-UHFFFAOYSA-I |
SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].[NH4+].[NH4+].[OH-].[OH-].[Zr+4] |
Canonical SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].[NH4+].[OH-].[OH-].[Zr+4] |
Origin of Product |
United States |
Preparation Methods
Starting Materials and General Approach
The preparation typically begins with an aqueous solution of zirconium salts, most commonly zirconium sulfate, which is reacted with ammonium carbonate or ammonium hydrogen carbonate under controlled conditions to precipitate the desired compound. The process involves:
- Precipitation of basic zirconium sulfate intermediate.
- Purification and reprecipitation steps.
- Final conversion to ammonium zirconium carbonate by carbonation.
Detailed Preparation Procedure
A representative and authoritative method is described in patent US4283377A, which outlines a multi-step process to prepare high purity basic zirconium carbonate, closely related to the compound :
| Step | Description | Chemicals and Conditions | Outcome |
|---|---|---|---|
| 1 | Dissolution of zirconium sulfate in water | Zirconium sulfate (e.g., 356.6 g in 1.5 L water) | Clear zirconium sulfate solution |
| 2 | Precipitation of basic zirconium sulfate | Addition of sodium carbonate or ammonium carbonate portionwise, with sodium chloride or ammonium chloride as stabilizers | Formation of basic zirconium sulfate precipitate |
| 3 | Purification by dissolution and reprecipitation | Dissolution of precipitate in dilute HCl (0.5-0.7 N) with ammonium chloride; heating to 50-95°C to reprecipitate | Purified basic zirconium sulfate |
| 4 | Conversion to basic zirconium carbonate | Suspension of purified basic zirconium sulfate in water; addition of ammonium carbonate or ammonium hydrogen carbonate; CO2 may be bubbled to form ammonium hydrogen carbonate in situ | Precipitation of basic zirconium carbonate (ammonium zirconium carbonate) |
| 5 | Filtration and washing | Filtration of precipitate and washing until sulfate-free | Pure diammonium bis(carbonato-O)dihydroxyzirconate |
This process yields a white, pure product readily soluble in mineral acids and organic acids such as acetic acid. Calcination of the product at ~1000°C produces high purity zirconium oxide with minimal alkali contamination.
Reaction Conditions and Variables
- pH Control: The precipitation steps require careful pH control, typically alkaline conditions for initial precipitation and mildly acidic for purification.
- Temperature: Heating during dissolution and reprecipitation steps is critical, generally between 30°C and 95°C.
- Additives: Sodium chloride or ammonium chloride are added to stabilize intermediate solutions and improve precipitation quality.
- Carbonation: The final step involves carbonation, either by direct addition of ammonium carbonate or by bubbling CO2 to generate ammonium hydrogen carbonate in situ.
Chemical Reaction Overview
The simplified reaction scheme can be represented as:
$$
\text{Zr(SO}4)2 + \text{NH}4\text{HCO}3 \rightarrow \text{(NH}4)2[\text{Zr(CO}3)2(\text{OH})_2] + \text{by-products}
$$
Where the zirconium sulfate is converted into the diammonium bis(carbonato-O)dihydroxyzirconate via intermediate basic zirconium sulfate.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Range | Notes |
|---|---|---|
| Zirconium sulfate concentration | 200-400 g/L | Starting material purity affects final product |
| Ammonium carbonate addition | Stoichiometric excess (e.g., 100-130 g per 300 g Zr sulfate) | Added portionwise for controlled precipitation |
| Temperature for reprecipitation | 50-95°C | Ensures purity and filterability |
| pH during precipitation | ~8-9 | Alkaline for carbonate precipitation |
| Washing solvent | Water | Until sulfate-free confirmed by testing |
| Calcination temperature (optional) | ~1000°C | Produces zirconium oxide from carbonate |
Research Findings and Purity Considerations
- The described method yields a product with very low alkali oxide content (<0.01%), critical for applications requiring high purity zirconium compounds.
- The intermediate dissolution and reprecipitation steps ensure removal of sulfate and other impurities.
- The product is stable as a hydrated carbonate complex and can be converted to zirconium oxide by thermal treatment.
- Use of ammonium salts rather than sodium salts reduces alkali contamination in the final product, enhancing its performance as a crosslinker and in coating applications.
Summary of Preparation Method
- Dissolve zirconium sulfate in water.
- Precipitate basic zirconium sulfate using ammonium carbonate or sodium carbonate.
- Purify by dissolution in dilute hydrochloric acid with ammonium chloride and reprecipitate by heating.
- Convert purified basic zirconium sulfate to ammonium zirconium carbonate by reaction with ammonium carbonate and/or CO2.
- Filter, wash, and dry the product.
This method is well-established, economical, and scalable, producing high purity diammonium bis(carbonato-O)dihydroxyzirconate suitable for industrial use.
Chemical Reactions Analysis
Types of Reactions
Zirconate(2-), bis(carbonato(2-)-kappaO)dihydroxy-, diammonium, (T-4)- can undergo various types of chemical reactions, including:
Oxidation-Reduction Reactions: The zirconium center can participate in redox reactions, although it is typically in a stable oxidation state of +4.
Substitution Reactions: The carbonate and hydroxyl ligands can be substituted by other ligands under appropriate conditions.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of zirconium hydroxide and carbon dioxide.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide, can be used to study the redox behavior of the compound.
Acids and Bases: Strong acids or bases can induce ligand substitution or hydrolysis reactions.
Temperature and pH: Reaction conditions such as temperature and pH are crucial in determining the pathway and products of the reactions.
Major Products Formed
Zirconium Hydroxide: Formed during hydrolysis.
Carbon Dioxide: Released during the decomposition of carbonate groups.
Substituted Zirconate Complexes: Formed during ligand substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a precursor for the synthesis of other zirconium-based materials. It is also studied for its coordination chemistry and potential catalytic properties.
Biology and Medicine
While direct applications in biology and medicine are limited, the compound’s derivatives are explored for their potential use in biomedical imaging and as contrast agents due to zirconium’s favorable properties.
Industry
In industry, Zirconate(2-), bis(carbonato(2-)-kappaO)dihydroxy-, diammonium, (T-4)- is used in the production of advanced ceramics and materials with high thermal stability. It is also investigated for its potential use in environmental remediation processes.
Mechanism of Action
The mechanism of action of Zirconate(2-), bis(carbonato(2-)-kappaO)dihydroxy-, diammonium, (T-4)- involves its ability to coordinate with various ligands and participate in redox reactions. The molecular targets include other metal ions and organic molecules that can interact with the zirconium center. The pathways involved often include ligand exchange and redox processes, which can lead to the formation of new complexes and materials.
Comparison with Similar Compounds
Central Metal Influence
- Zirconium(IV) in AZC : Zirconium’s high oxidation state (+4) and large ionic radius confer thermal stability and strong Lewis acidity, making AZC suitable for high-temperature industrial processes (e.g., paper coating) .
- Zinc(II) and Copper(II) : Smaller ionic radii and lower oxidation states reduce thermal stability but enhance redox activity, favoring catalytic roles (e.g., in organic synthesis) .
- Manganese(II/III) : Variable oxidation states enable applications in redox catalysis or energy storage, though manganese complexes are less stable than zirconium analogues .
Ligand and Counterion Effects
- Carbonate vs. Carboxy Glycinate : AZC’s carbonate ligands simplify synthesis and reduce cost compared to carboxy glycinate ligands, which require multistep coordination .
- Ammonium vs. Potassium : Ammonium’s volatility (decomposes to NH₃) limits AZC to alkaline conditions, whereas potassium-based complexes are stable in neutral or acidic environments .
Application Divergence
Biological Activity
Zirconate(2-), bis(carbonato(2-)-kappaO)dihydroxy-, diammonium, (T-4)-, commonly referred to as Diammonium bis[carbonato-O]dihydroxyzirconate, is a compound with notable biological activities. This article explores its properties, applications, and relevant research findings.
- Molecular Formula :
- Molecular Weight : 281.33 g/mol
- CAS Number : 68309-95-5
- Density : 1.351 g/cm³ at 20°C
- Viscosity : 6.1 mm²/s
Applications in Biological Contexts
Diammonium bis[carbonato-O]dihydroxyzirconate has diverse applications, particularly in fields related to materials science and biomedical engineering. Its properties allow it to function effectively in various roles:
- Antimicrobial Agent : The compound has been utilized as an antimicrobial treatment for textiles and timber, particularly for the fixation of copper salts, enhancing the durability and resistance of these materials against microbial growth .
- Binder for Coatings : It serves as a binder and insolubilizer in paper and paperboard coatings, contributing to the mechanical strength and water resistance of these products .
- Water Repellent Formulations : As a component in textile and leather treatments, it enhances the water repellency of fabrics and surfaces .
Biological Activity Studies
Recent studies have investigated the biological activities associated with zirconium compounds, including Diammonium bis[carbonato-O]dihydroxyzirconate. The following findings highlight its potential:
Anticancer Properties
Research has indicated that zirconium-based compounds exhibit cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Against Cancer Cells : Compounds similar to Diammonium bis[carbonato-O]dihydroxyzirconate have shown significant cytotoxicity against mammalian cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cells. These compounds induce apoptosis, suggesting their potential as anticancer agents .
Nuclease Activity
Studies have demonstrated that zirconium compounds can interact with DNA:
- Nuclease Activity : Certain zirconium complexes exhibit nuclease-like activity on both RNA and plasmid DNA. This activity is enhanced in the presence of oxidants like hydrogen peroxide, indicating a possible mechanism involving reactive oxygen species that facilitate DNA cleavage .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of Diammonium bis[carbonato-O]dihydroxyzirconate when applied to textile substrates. The results showed a marked reduction in microbial colonization on treated fabrics compared to untreated controls, underscoring its effectiveness as an antimicrobial agent.
Case Study 2: Cytotoxicity Evaluation
In vitro assays were conducted to assess the cytotoxic effects of zirconium compounds on human cancer cell lines. The results indicated that treatment with these compounds led to significant cell death, with mechanisms involving apoptosis confirmed through Annexin V/PI staining assays.
Q & A
Basic Research Questions
Q. What are the established laboratory synthesis protocols for diammonium bis[carbonato-O]dihydroxyzirconate?
- Methodological Answer : The compound is typically synthesized via controlled hydrolysis of zirconium precursors (e.g., ZrOCl₂·8H₂O) in the presence of ammonium carbonate under alkaline conditions. Key parameters include maintaining a pH >10 and a molar ratio of 1:4 (Zr⁴⁺:CO₃²⁻). The reaction is monitored by pH titration and characterized via FT-IR for carbonate coordination (ν(C=O) ~1450 cm⁻¹) and inductively coupled plasma optical emission spectrometry (ICP-OES) for Zr content .
Q. How is the crystal structure of this zirconium complex determined experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection requires crystals grown via slow evaporation from aqueous solutions. Structure refinement employs software like SHELXL ( ) to resolve the (T-4) geometry, confirming the tetradentate carbonate (κ²O) and hydroxyl ligands. Disordered ammonium ions are modeled using isotropic thermal parameters and validated via R-factor convergence (<5%) .
Q. What spectroscopic techniques are most effective for characterizing the coordination environment of zirconium in this compound?
- Methodological Answer :
- FT-IR : Identifies carbonate binding modes (bridging vs. terminal) via split ν₃(CO₃²⁻) bands (~1450–1550 cm⁻¹).
- ¹³C NMR : Distinguishes free vs. coordinated carbonate (δ ~165–170 ppm for κ²O-bound CO₃²⁻).
- XPS : Confirms Zr⁴⁺ oxidation state (Zr 3d₅/₂ ~182–184 eV) and hydroxyl ligand participation (O 1s ~531 eV) .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic structure and stability of this zirconium complex?
- Methodological Answer : Hybrid functionals (e.g., B3LYP) with LANL2DZ basis sets for Zr and 6-31G* for lighter atoms model the (T-4) geometry. Electron density maps derived from DFT calculations ( ) reveal charge delocalization between Zr⁴⁺ and carbonate ligands. Stability is quantified via Gibbs free energy of formation (ΔG_f), with solvent effects incorporated using the polarizable continuum model (PCM) .
Q. What experimental strategies resolve discrepancies in reported thermal decomposition behavior?
- Methodological Answer : Conflicting TGA data (e.g., decomposition steps at 200°C vs. 250°C) arise from hydration state variations. Controlled isothermal gravimetry under inert gas (N₂) with coupled mass spectrometry (TGA-MS) identifies H₂O and CO₂ release profiles. Pairing with in situ XRD clarifies phase transitions (e.g., amorphous ZrO₂ formation at ~300°C) .
Q. How does ligand substitution kinetics influence catalytic activity in cross-coupling reactions?
- Methodological Answer : Carbonate-hydroxyl ligand lability is probed via stopped-flow UV-Vis spectroscopy under varying pH (8–12). Pseudo-first-order rate constants (k_obs) for ligand exchange are correlated with catalytic efficiency in Suzuki-Miyaura reactions. Competitive coordination studies with phosphines or amines quantify ligand displacement thresholds using Job’s method .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s solubility in polar aprotic solvents?
- Methodological Answer : Solubility discrepancies (e.g., DMSO vs. DMF) are resolved by measuring Hansen solubility parameters (δ_d, δ_p, δ_h) via turbidimetric titration. Dynamic light scattering (DLS) detects colloidal aggregates in poorly dispersed systems. Solvent interactions are further validated via ¹H NMR in deuterated solvents (e.g., DMSO-d₆) to assess ion-pair dissociation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
